molecular formula C4H4Br2O3 B082147 Bromoacetic anhydride CAS No. 13094-51-4

Bromoacetic anhydride

Cat. No.: B082147
CAS No.: 13094-51-4
M. Wt: 259.88 g/mol
InChI Key: FUKOTTQGWQVMQB-UHFFFAOYSA-N
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Description

Bromoacetic anhydride is a chemical compound with the molecular formula (BrCH2CO)2O and a molecular weight of 259.88 g/mol . It is a derivative of bromoacetic acid and is known for its reactivity and utility in organic synthesis. This compound is typically used as an acylating agent in various chemical reactions.

Mechanism of Action

Target of Action

Bromoacetic anhydride is primarily used in peptide synthesis . Its primary targets are the amino acid sequences of parent proteins . The compound interacts with these targets to modify the conformations and configurations of a linear peptide .

Mode of Action

This interaction results in the modification of the peptide’s structure, potentially enhancing or decreasing an activity found in a native protein .

Biochemical Pathways

It is known that the compound plays a role in the synthesis of cyclic, polymeric, and/or conjugated peptides . These peptides can then interact with various biochemical pathways, potentially influencing their downstream effects.

Pharmacokinetics

As a laboratory reagent, it is typically handled with care to avoid direct contact or inhalation . Therefore, its bioavailability in a biological system is likely minimal.

Result of Action

The primary result of this compound’s action is the modification of peptide structures . By interacting with amino acid sequences, the compound can alter the peptide’s conformation and configuration . This can result in changes to the peptide’s activity, potentially enhancing or decreasing its function compared to the native protein .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound should be used only in well-ventilated areas to minimize the risk of inhalation . Additionally, protective measures such as wearing gloves and eye protection are recommended when handling the compound . These precautions help to ensure the safe and effective use of this compound in peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromoacetic anhydride can be synthesized by reacting bromoacetic acid with acetic anhydride. The reaction typically involves heating the mixture to facilitate the formation of the anhydride. The basic procedure involves the formation of bromoacetic acid anhydride from commercially available bromoacetic acid and reacting the anhydride in N,N′-dimethylformamide with a primary amine on the protected peptide .

Industrial Production Methods: In industrial settings, this compound is produced by the bromination of acetic acid followed by the reaction with acetic anhydride. The process involves the use of bromine and acetic anhydride under controlled conditions to ensure the efficient formation of the anhydride .

Chemical Reactions Analysis

Types of Reactions: Bromoacetic anhydride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, such as amines, to form substituted products.

    Acylation Reactions: It is commonly used as an acylating agent to introduce the bromoacetyl group into other molecules.

Common Reagents and Conditions:

    N,N′-Dimethylformamide (DMF): Used as a solvent in reactions involving this compound.

    Primary Amines: React with this compound to form amides.

Major Products Formed:

Scientific Research Applications

Bromoacetic anhydride has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce bromoacetyl groups into molecules.

    Biology: Utilized in the synthesis of bromoacetylated peptides, which are important in studying protein interactions and functions.

    Medicine: Employed in the development of pharmaceutical compounds that require bromoacetyl groups.

    Industry: Used in the production of various chemicals and intermediates for further synthesis.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high reactivity and ability to introduce bromoacetyl groups into molecules. This makes it particularly useful in the synthesis of bromoacetylated peptides and other compounds that require the bromoacetyl functional group .

Properties

IUPAC Name

(2-bromoacetyl) 2-bromoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Br2O3/c5-1-3(7)9-4(8)2-6/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKOTTQGWQVMQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)OC(=O)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30401329
Record name Bromoacetic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13094-51-4
Record name Bromoacetic anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13094-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromoacetic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromoacetic anhydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of bromoacetic anhydride in organic synthesis?

A1: this compound is frequently employed as an acylating reagent to introduce bromoacetyl groups into target molecules. [, , ] This modification is particularly useful in synthesizing various compounds, including potential enzyme inhibitors and pharmaceutical intermediates. [, ]

Q2: How does the use of this compound compare to other acylating agents like acetyl chloride or acetic anhydride in Friedel-Crafts acylation reactions?

A2: While acetyl chloride and acetic anhydride typically lead to para-substituted products in Friedel-Crafts acylation, this compound can yield both ortho- and para-substituted products. [] The selectivity towards ortho-substitution can be further influenced by the choice of catalyst and reaction conditions. For instance, HY-740 zeolite was found to enhance ortho-selectivity in the acylation of anisole with this compound. []

Q3: Can you provide an example of how this compound facilitates the immobilization of biomolecules?

A3: this compound can be used to modify solid supports for the directed immobilization of peptides and proteins. In one study, aminopropyl derivatized beaded cellulose was reacted with this compound to create reactive bromoacetyl groups on the surface. [] A cysteine-containing peptide was then coupled through a thiol-bromoacetyl reaction, creating a stable thioether linkage between the peptide and the support. This strategy allows for controlled and efficient immobilization of biomolecules for various applications. []

Q4: Are there any studies exploring the structure-activity relationships of compounds derived from this compound?

A4: Yes, research on haloacetamido analogues of 2-amino-2-deoxy-D-mannose explored the impact of different halogen substituents (fluoro, chloro, bromo) on biological activity against tumor cells. [] Interestingly, the bromoacetamido analogue exhibited notable potency in inhibiting tumor cell growth in vitro and showed promising in vivo antitumor activity in mice. [] This highlights how structural modifications using this compound can significantly influence the biological properties of the resulting compounds.

Q5: What analytical techniques are commonly used to characterize and quantify this compound and its derivatives?

A5: Common techniques include nuclear magnetic resonance (NMR) spectroscopy, which provides structural information, and high-performance liquid chromatography (HPLC), which is used for purification and analysis of reaction mixtures containing this compound derivatives. [, ] For instance, in the radiosynthesis of [18F]FAHA, HPLC was crucial for purifying the radiolabeled product and determining its radiochemical yield. []

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